molecular formula C6H8N2O3 B12717635 5-Hydroxy-1,6-dimethyluracil CAS No. 159211-24-2

5-Hydroxy-1,6-dimethyluracil

Cat. No.: B12717635
CAS No.: 159211-24-2
M. Wt: 156.14 g/mol
InChI Key: FWSJXUFXMIGDAQ-UHFFFAOYSA-N
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Description

5-Hydroxy-1,6-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is structurally characterized by the presence of hydroxyl and methyl groups at specific positions on the uracil ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,6-dimethyluracil typically involves the oxidation of 6-methyluracil. One common method is the Elbs oxidation, which uses ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent in the presence of metal phthalocyanine catalysts such as Fe(II), Fe(III), and Co phthalocyanines . The reaction conditions are optimized to achieve high yields, with temperatures maintained between 60°C and 80°C to prevent further oxidation and degradation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,6-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-1,6-dimethyluracil has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical and biological properties. The presence of both hydroxyl and methyl groups at distinct positions on the uracil ring provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

159211-24-2

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-hydroxy-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11)

InChI Key

FWSJXUFXMIGDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)O

Origin of Product

United States

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